3-chloro-3,3-difluoropropanoic acid
Description
3-Chloro-3,3-difluoropropanoic acid is a halogenated carboxylic acid characterized by two fluorine atoms and one chlorine atom at the β-carbon position. This compound is synthesized via fluorine-halogen exchange reactions using silyl enolates of 3,3,3-trifluoropropanoic acid derivatives. Shimada et al. (2007) demonstrated that treating trifluoropropanoic acid silyl enolates with halogenating agents (e.g., N-chlorosuccinimide) yields 3-halo-3,3-difluoropropanoic acid derivatives with high efficiency . The presence of electronegative fluorine and chlorine substituents significantly influences its physicochemical properties, including acidity, thermal stability, and reactivity.
Properties
CAS No. |
76140-45-9 |
|---|---|
Molecular Formula |
C3H3ClF2O2 |
Molecular Weight |
144.50 g/mol |
IUPAC Name |
3-chloro-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C3H3ClF2O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8) |
InChI Key |
IXGFPBMPFILZEP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(F)(F)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-3,3-difluoropropanoic acid typically involves the fluorination of chlorinated propanoic acid derivatives. One common method includes the reaction of 3-chloropropanoic acid with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the selectivity and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of advanced catalysts and separation techniques ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted propanoic acids.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
3-Chloro-3,3-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.
Mechanism of Action
The mechanism by which 3-chloro-3,3-difluoropropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to altered biochemical pathways and physiological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Difluoropropanoic Acid Derivatives
A key class of analogs includes 3-bromo-3,3-difluoropropanoic acid and 3-iodo-3,3-difluoropropanoic acid, synthesized via the same fluorine-halogen exchange methodology . Differences in halogen size and electronegativity lead to distinct properties:
The chloro derivative balances reactivity and stability, making it preferable for pharmaceutical intermediates.
Non-Fluorinated Analog: 3-Chloropropanoic Acid
Removing fluorine atoms drastically alters properties. 3-Chloropropanoic acid (without fluorine) exhibits:
- Lower Acidity : pKa ≈ 2.8 (vs. <1.5 for 3-chloro-3,3-difluoro variant due to electron-withdrawing fluorines) .
- Reduced Thermal Stability : Decomposes at 120°C, whereas the difluoro analog remains stable up to 180°C.
Trifluorinated Analog: 3,3,3-Trifluoropropanoic Acid
Replacing chlorine with a third fluorine atom increases electron-withdrawing effects:
- Higher Acidity : pKa ≈ 0.7 .
- Enhanced Lipophilicity : LogP = 1.2 (vs. 0.8 for the chloro-difluoro derivative), impacting bioavailability.
Substituted Phenylpropanoic Acids
Compounds like 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5) introduce aromatic substituents, resulting in:
- Lower Solubility : <0.1 g/L in water due to hydrophobic aryl groups .
- Applications : Primarily used in agrochemicals rather than pharmaceuticals.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | pKa | LogP |
|---|---|---|---|---|
| This compound | C₃H₃ClF₂O₂ | 45–50 | <1.5 | 0.8 |
| 3-Bromo-3,3-difluoropropanoic acid | C₃H₃BrF₂O₂ | 60–65 | <1.2 | 1.0 |
| 3,3,3-Trifluoropropanoic acid | C₃H₃F₃O₂ | 30–35 | 0.7 | 1.2 |
| 3-Chloropropanoic acid | C₃H₅ClO₂ | 75–80 | 2.8 | 0.5 |
Biological Activity
3-Chloro-3,3-difluoropropanoic acid (CAS Number: 1715934-43-2) is a compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral effects and as a selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄ClF₂O₂ |
| Molecular Weight | 138.51 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 1.97 |
This compound acts primarily as a selective inhibitor of PI4KIIIβ, which is crucial for the replication of certain viruses. The compound exhibits an IC50 value of 54 nM against PI4KIIIβ, indicating a strong inhibitory effect compared to its much higher IC50 values (>100 μM) for PI4KIIIα and PI4KIIα . This selectivity is significant as it minimizes off-target effects, enhancing its potential therapeutic applications.
Antiviral Activity
The antiviral properties of this compound have been evaluated against several viruses:
- HCV 1b : EC50 = 0.087 µM
- CVB3 : EC50 = 0.145 µM
- HRVM : EC50 = 1.03 µM
- HVC 2a : EC50 = 10.6 µM
These results indicate that the compound is particularly effective against HCV 1b and CVB3, showcasing its potential as an antiviral agent .
Study on Antiviral Efficacy
A study conducted by Mejdrová et al. demonstrated the effectiveness of this compound in inhibiting viral replication in HeLa cells infected with HCV. The study highlighted that the compound significantly reduced viral load at low concentrations, supporting its potential use in antiviral therapies .
Comparative Studies
In comparative studies with other antiviral agents, this compound showed superior efficacy against specific viral strains. For instance, when tested alongside established antiviral drugs, it outperformed them in inhibiting HCV replication at lower concentrations .
Safety and Toxicology
While the compound exhibits promising biological activity, safety assessments are crucial. The GHS classification indicates that it is harmful if swallowed (H302) and may cause serious eye damage (H318). Proper handling and safety precautions are recommended when working with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
